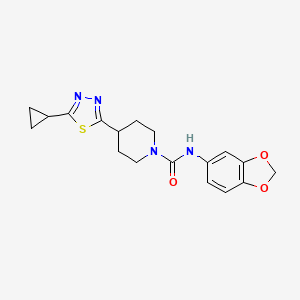

N-(2H-1,3-benzodioxol-5-yl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Description

The compound N-(2H-1,3-benzodioxol-5-yl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide features a piperidine core substituted with a 1,3,4-thiadiazole ring (bearing a cyclopropyl group) and a benzodioxol-carboxamide moiety. The thiadiazole ring may enhance metabolic stability or receptor binding, while the cyclopropyl group could influence steric and electronic properties.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c23-18(19-13-3-4-14-15(9-13)25-10-24-14)22-7-5-12(6-8-22)17-21-20-16(26-17)11-1-2-11/h3-4,9,11-12H,1-2,5-8,10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAFLRKSORLOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole derivative and the cyclopropyl-thiadiazole moiety. These intermediates are then coupled using appropriate reaction conditions to form the final product. Common synthetic routes may include:

Condensation reactions: To form the benzodioxole ring.

Cyclization reactions: To create the cyclopropyl-thiadiazole moiety.

Amide coupling: To link the piperidine ring with the benzodioxole and cyclopropyl-thiadiazole groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: To introduce oxygen-containing functional groups.

Reduction: To reduce specific functional groups.

Substitution: To replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Using nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The reactions can yield various derivatives, depending on the reagents and conditions used. For example, oxidation may produce hydroxyl or carboxyl derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studying biological pathways and interactions.

Medicine: Potential use in drug development, particularly in targeting specific diseases.

Industry: As a chemical intermediate in the production of various industrial products.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways. Potential targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by modulating these targets, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Functional Groups and Substituents

The table below compares the target compound with structurally related analogs from the literature:

*Calculated based on formula.

Key Observations:

- Core Heterocycles: The target compound’s piperidine and thiadiazole contrast with the thiazole () and pyrazole () cores in analogs.

- Substituents : The cyclopropyl group on the thiadiazole (target) vs. biphenyl () and methylphenyl () may reduce metabolic degradation compared to bulkier groups.

- Benzodioxol Positioning : All compounds retain the benzodioxol moiety, which is critical for π-π stacking in receptor binding .

Crystallographic and Conformational Analysis

The benzodioxol-pyrazole analog () crystallizes in a monoclinic system with N–H⋯N hydrogen bonds forming supramolecular chains . For the target compound:

- Predicted Conformation : The piperidine ring likely adopts a chair conformation, with the thiadiazole and benzodioxol groups in equatorial positions to minimize steric strain.

- Hydrogen Bonding : The carboxamide NH may form intermolecular bonds akin to , stabilizing crystal packing or receptor binding.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Benzodioxole ring : Known for its pharmacological properties.

- Thiadiazole moiety : Associated with various biological activities.

- Piperidine ring : Commonly found in many pharmaceutical agents.

Molecular Formula

The molecular formula of the compound is .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism may involve:

- Enzyme inhibition : The compound may inhibit key enzymes involved in disease pathways.

- Receptor modulation : It could act as an agonist or antagonist at various receptors.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity :

-

Antimicrobial Activity :

- The presence of the benzodioxole moiety has been linked to antimicrobial properties. Compounds with similar structures have been tested against bacteria and fungi, showing promising results in inhibiting growth .

- Anti-inflammatory Effects :

Study 1: Anticancer Efficacy

A study investigated the efficacy of a related compound in breast cancer models. The results indicated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines, suggesting that the compound could be developed as an anticancer agent .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of compounds containing the benzodioxole structure. The results showed effective inhibition of both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.